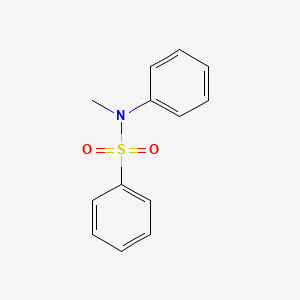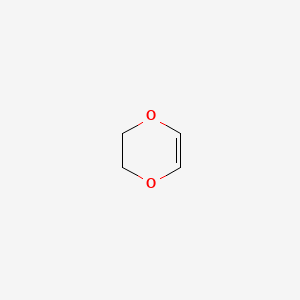
1,4-ジメチルクバンダイカボックスレート
説明
Dimethyl 1,4-cubanedicarboxylate is a chemical compound with the molecular formula C12H12O4 . It is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is used as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of Dimethyl 1,4-cubanedicarboxylate has been reported in several studies. A [2+2] photocycloaddition step is used to access Dimethyl 1,4-cubanedicarboxylate on a decagram scale in 33–40% yield over 8 steps . This process is demonstrated on 3.4 g·h –1 input with 30 minutes residence time, enabling to reduce the process time and to avoid the use of batch photoreactors .Molecular Structure Analysis
The molecular structure of Dimethyl 1,4-cubanedicarboxylate has been studied in several papers . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dimethyl 1,4-cubanedicarboxylate have been reported in several studies . A [2+2] photocycloaddition step is a key part of the synthesis process .Physical And Chemical Properties Analysis
Dimethyl 1,4-cubanedicarboxylate has a density of 1.7±0.1 g/cm3, a boiling point of 270.0±20.0 °C at 760 mmHg, and a flash point of 131.3±20.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
パイロットスケール生産
このプロセスは、さまざまなラボからの以前の合成作業に基づいており、中間体を最小限に精製して、8 段階プロセスでマルチグラム量の 1,4-ジメチルクバンダイカボックスレートを調製するために使用できる信頼性の高い方法を提供します .
生物等価体の合成と官能基化
1,4-ジメチルクバンダイカボックスレートは、非古典的なベンゼン生物等価体の合成に使用されてきました . 生物等価体は、異なる物理化学的特性を持ちながら、同様の生物学的効果を示す交換可能な化学部分です。 これらは、医薬品化学者によって、薬物最適化キャンペーンにおける効力、選択性、代謝安定性を向上させるために活用されます .
カーボンナノスレッドと金属有機フレームワークの合成
1,4-ジメチルクバンダイカボックスレートとクバンジカルボン酸は、カーボンナノスレッドと金属有機フレームワークの合成に使用されてきました . これらの材料は、電子機器、エネルギー貯蔵、触媒など、さまざまな分野でユニークな特性と潜在的な用途を持っています .
有機材料とポリマーにおける使用
1,4-ジメチルクバンダイカボックスレートから合成できる 1,4-二置換クバンは、有機材料とポリマーにおける非芳香族剛性スペーサーとして関心を集めています . これらの材料は、電子機器、エネルギー貯蔵、触媒など、さまざまな分野でユニークな特性と潜在的な用途を持つ可能性があります .
医薬品化学における使用
1,4-ジメチルクバンダイカボックスレートから合成できるクバンは、医薬品化学で大きな関心を集めています . これらは、ユニークな特性を持つ医薬品を作成するために使用でき、さまざまな病気に対する新しい治療法につながる可能性があります .
爆発物と燃料における使用
1,4-ジメチルクバンダイカボックスレートから合成できるクバンとその誘導体は、爆発物と燃料での使用について調査されてきました . クバンのユニークな構造と特性により、高エネルギー材料の潜在的な成分となります .
将来の方向性
The highly strained cubane system, which includes Dimethyl 1,4-cubanedicarboxylate, is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The use of convenient home-made flow photoreactors for the scale-up of a [2+2] photocycloaddition step represents a promising direction for future research .
作用機序
Target of Action
Dimethyl 1,4-cubanedicarboxylate is a highly strained cubane system that has been of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is recognized as a potential “3D phenyl bioisostere” , which means it can replace benzene rings in pharmaceutical compounds to modulate their properties .
Mode of Action
The mode of action of Dimethyl 1,4-cubanedicarboxylate is primarily through its interaction with its targets in the body. The cubane system’s high density and bond strain make it a unique structure that can interact with various biological targets . .
Biochemical Pathways
It is known that cubane and cubane dicarboxylic acid have been used in the synthesis of carbon nanothreads and metallic organic frameworks . This suggests that Dimethyl 1,4-cubanedicarboxylate could potentially affect pathways related to these structures.
Pharmacokinetics
It is known that cubane structures have been of interest in medicinal chemistry due to their potential to modulate pharmacokinetic properties .
Result of Action
It is known that cubane structures have shown potential in various applications, including as non-nuclear explosives or propellants due to their high density and bond strain . They have also been used in the synthesis of carbon nanothreads and metallic organic frameworks .
Action Environment
The action environment of Dimethyl 1,4-cubanedicarboxylate can be influenced by various factors. For instance, the synthesis of Dimethyl 1,4-cubanedicarboxylate involves a [2+2] photocycloaddition step using convenient home-made flow photoreactors . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as light and temperature.
生化学分析
Biochemical Properties
Dimethyl 1,4-cubanedicarboxylate has been shown to antagonize the growth of a number of bacterial strains and to inhibit the enzyme acetylcholinesterase
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Detailed studies on changes in gene expression caused by this compound are currently lacking.
特性
IUPAC Name |
dimethyl cubane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMFCGRQJNAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183630 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29412-62-2 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29412-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of Dimethyl 1,4-cubanedicarboxylate so unique and what are its implications in terms of energy?
A1: Dimethyl 1,4-cubanedicarboxylate derives its name from its core structure: cubane. Cubane is a highly strained hydrocarbon with a cage-like structure composed of eight carbon atoms located at the corners of a cube. This inherent strain results in a high energy state. Research using combustion calorimetry, differential scanning calorimetry, and quantum chemical calculations determined that cubane has a strain enthalpy of 681.0 +/- 9.8 kJ/mol []. This high strain energy makes cubane and its derivatives, like Dimethyl 1,4-cubanedicarboxylate, fascinating subjects of study in chemistry.
Q2: Is there a way to synthesize Dimethyl 1,4-cubanedicarboxylate efficiently on a larger scale?
A2: Yes, researchers have developed methods for the scalable synthesis of Dimethyl 1,4-cubanedicarboxylate. One approach utilizes a continuous-flow photochemistry setup to facilitate a [2+2] photocycloaddition reaction, a critical step in the multi-step synthesis []. This method allows for the production of decagram quantities of Dimethyl 1,4-cubanedicarboxylate with improved efficiency and reduced reaction times compared to traditional batch photoreactors. Further refinements to the synthetic process have focused on telescoping steps and minimizing intermediate purifications, resulting in a more streamlined and practical approach for pilot-scale production [].
Q3: What is the significance of understanding the thermochemical properties of Dimethyl 1,4-cubanedicarboxylate and its isomer, Dimethyl 2,6-cuneanedicarboxylate?
A3: Understanding the thermochemical properties of these compounds provides valuable insights into the energetic consequences of their structural differences. Researchers have meticulously determined the enthalpies of formation, sublimation, and strain for both Dimethyl 1,4-cubanedicarboxylate and Dimethyl 2,6-cuneanedicarboxylate []. These data provide a quantitative measure of the relative stabilities of the cubane and cuneane systems, shedding light on the energy changes associated with the rearrangement of one isomer to another. Such information is crucial for understanding the reactivity and potential applications of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



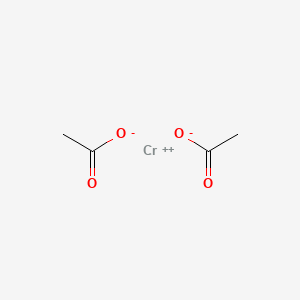
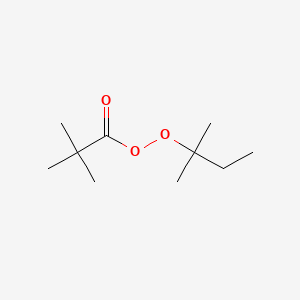




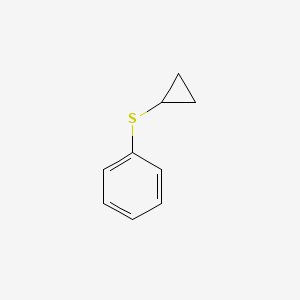
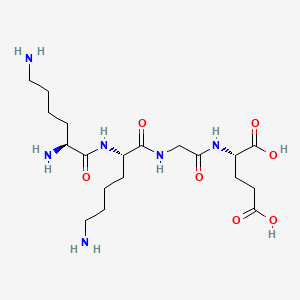
![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)
